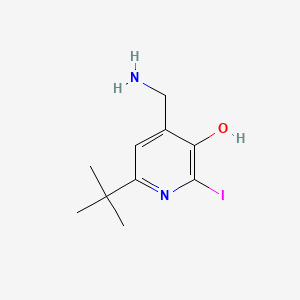
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol
概要
説明
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an aminomethyl group at the 4-position, a tert-butyl group at the 6-position, and an iodine atom at the 2-position of the pyridine ring. The hydroxyl group is located at the 3-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in deiodination.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the pyridine ring.
科学的研究の応用
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(aminomethyl)benzoic acid: Similar in structure but lacks the pyridine ring and iodine atom.
6-tert-butyl-2-iodopyridin-3-ol: Similar but lacks the aminomethyl group.
2-iodopyridin-3-ol: Similar but lacks both the aminomethyl and tert-butyl groups.
Uniqueness
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the iodine atom offers opportunities for halogen bonding, making this compound particularly versatile in various applications.
特性
CAS番号 |
69213-46-3 |
|---|---|
分子式 |
C10H15IN2O |
分子量 |
306.14 g/mol |
IUPAC名 |
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol |
InChI |
InChI=1S/C10H15IN2O/c1-10(2,3)7-4-6(5-12)8(14)9(11)13-7/h4,14H,5,12H2,1-3H3 |
InChIキー |
CDZNKTBCUPOYGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC(=C(C(=C1)CN)O)I |
正規SMILES |
CC(C)(C)C1=NC(=C(C(=C1)CN)O)I |
Key on ui other cas no. |
69213-46-3 |
同義語 |
4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol 4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol dihydrochloride AMDMEIP |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














